2-Amino-5-cyano-N,N,3-trimethylbenzamide
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Overview
Description
2-Amino-5-cyano-N,N,3-trimethylbenzamide is an organic compound with the molecular formula C10H11N3O. It is a derivative of benzamide and is characterized by the presence of amino, cyano, and trimethyl groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyano-N,N,3-trimethylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine . The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Industrial production methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyano-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-5-cyano-N,N,3-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyano-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-cyano-N,3-dimethylbenzamide: A closely related compound with similar structural features.
2-Amino-5-cyano-N-methyl-3-methylbenzamide: Another derivative with comparable properties.
Uniqueness
2-Amino-5-cyano-N,N,3-trimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethyl substitution pattern differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-amino-5-cyano-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C11H13N3O/c1-7-4-8(6-12)5-9(10(7)13)11(15)14(2)3/h4-5H,13H2,1-3H3 |
InChI Key |
JZVFUYZQGDOZON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)N(C)C)C#N |
Origin of Product |
United States |
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